Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18647509
InChI: InChI=1S/C13H13BrN2O4/c1-3-19-12(17)9-10(13(18)20-4-2)15-16-7-5-6-8(14)11(9)16/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C13H13BrN2O4
Molecular Weight: 341.16 g/mol

Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate

CAS No.:

Cat. No.: VC18647509

Molecular Formula: C13H13BrN2O4

Molecular Weight: 341.16 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate -

Specification

Molecular Formula C13H13BrN2O4
Molecular Weight 341.16 g/mol
IUPAC Name diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Standard InChI InChI=1S/C13H13BrN2O4/c1-3-19-12(17)9-10(13(18)20-4-2)15-16-7-5-6-8(14)11(9)16/h5-7H,3-4H2,1-2H3
Standard InChI Key IADNWSXNKBVMJP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C(=CC=CN2N=C1C(=O)OCC)Br

Introduction

Structural and Physicochemical Properties

The molecular architecture of diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate comprises a fused bicyclic system: a pyrazole ring condensed with a pyridine ring. The bromine atom at the 4-position and the ethyl ester groups at the 2- and 3-positions dictate its reactivity and physicochemical behavior.

Molecular Characteristics

Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₃H₁₃BrN₂O₄
Molecular Weight341.16 g/mol
IUPAC NameDiethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Canonical SMILESCCOC(=O)C1=C2C(=CC=CN2C(=C1Br)C(=O)OCC)N
InChI KeyIADNWSXNKBVMJP-UHFFFAOYSA-N

The compound’s bromine atom enhances electrophilic substitution reactivity, while the ester groups facilitate hydrolysis or transesterification.

Synthetic Pathways and Modifications

The synthesis of diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves multistep reactions, often starting from simpler heterocyclic precursors. While detailed protocols are proprietary, analogous routes for related compounds suggest plausible methodologies .

Core Heterocycle Formation

Pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclocondensation reactions. For example, 3-aminopyrazole can react with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) under basic conditions to form the pyrazolo[1,5-a]pyridine scaffold . Subsequent bromination using reagents like N-bromosuccinimide (NBS) introduces the bromine substituent at the 4-position.

Esterification and Functionalization

The dicarboxylate groups are introduced via esterification of carboxylic acid intermediates. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) may activate carboxylic acids for reaction with ethanol, yielding the diethyl esters . Cross-coupling reactions (e.g., Suzuki-Miyaura) at the bromine site enable further functionalization, expanding the compound’s utility in drug discovery.

Applications in Pharmaceutical and Agrochemical Research

Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate’s reactivity profile positions it as a key intermediate in developing bioactive molecules.

Drug Discovery

SupplierPurityPackaging Options
Calpaclab≥97%1g, 5g, 10g
Activate Scientific≥98%5g, 25g, 100g
Parchem≥97%10g, 50g, 250g

Future Directions and Research Opportunities

While diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is well-established in synthesis, unexplored areas include:

  • Green Chemistry Approaches: Developing solvent-free or catalytic methods to reduce waste.

  • Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) for targeted cancer therapies.

  • Polymer Chemistry: Incorporating the heterocycle into functional materials for electronic or photonic applications.

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